molecular formula C3H2Cl4 B3031152 1-Propene, 2,3,3,3-tetrachloro- CAS No. 16500-91-7

1-Propene, 2,3,3,3-tetrachloro-

Cat. No. B3031152
CAS RN: 16500-91-7
M. Wt: 179.9 g/mol
InChI Key: PQUUGVDRLWLNGR-UHFFFAOYSA-N
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Patent
US09321707B2

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrachloropropanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC(Cl)CCl.C1C(Cl)=C(Cl)C=C(Cl)C=1OCCO.[Cl:20][CH:21]([Cl:27])[C:22](Cl)([Cl:25])[CH2:23][Cl:24].[Cl:28][C:29]([Cl:35])([Cl:34])[CH:30]([Cl:33])[CH2:31]Cl.ClC(Cl)(Cl)C(Cl)(Cl)C>>[Cl:33][C:30]([C:29]([Cl:35])([Cl:34])[Cl:28])=[CH2:31].[Cl:20][C:21]([Cl:27])=[C:22]([Cl:25])[CH2:23][Cl:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
Step Three
Name
tetrachloropropanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CCl)(Cl)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)(Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then provided to a reactor where it

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=C)C(Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09321707B2

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrachloropropanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC(Cl)CCl.C1C(Cl)=C(Cl)C=C(Cl)C=1OCCO.[Cl:20][CH:21]([Cl:27])[C:22](Cl)([Cl:25])[CH2:23][Cl:24].[Cl:28][C:29]([Cl:35])([Cl:34])[CH:30]([Cl:33])[CH2:31]Cl.ClC(Cl)(Cl)C(Cl)(Cl)C>>[Cl:33][C:30]([C:29]([Cl:35])([Cl:34])[Cl:28])=[CH2:31].[Cl:20][C:21]([Cl:27])=[C:22]([Cl:25])[CH2:23][Cl:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
Step Three
Name
tetrachloropropanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CCl)(Cl)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)(Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then provided to a reactor where it

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=C)C(Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09321707B2

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrachloropropanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCC(Cl)CCl.C1C(Cl)=C(Cl)C=C(Cl)C=1OCCO.[Cl:20][CH:21]([Cl:27])[C:22](Cl)([Cl:25])[CH2:23][Cl:24].[Cl:28][C:29]([Cl:35])([Cl:34])[CH:30]([Cl:33])[CH2:31]Cl.ClC(Cl)(Cl)C(Cl)(Cl)C>>[Cl:33][C:30]([C:29]([Cl:35])([Cl:34])[Cl:28])=[CH2:31].[Cl:20][C:21]([Cl:27])=[C:22]([Cl:25])[CH2:23][Cl:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
Step Three
Name
tetrachloropropanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CCl)(Cl)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)(Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then provided to a reactor where it

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=C)C(Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.